2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride 2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353987-15-1
VCID: VC8069428
InChI: InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)11-17-8-4-3-7-14(17)10-16;/h1-2,5-6,14H,3-4,7-8,10-11,16H2;1H
SMILES: C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl
Molecular Formula: C14H20ClN3
Molecular Weight: 265.78 g/mol

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

CAS No.: 1353987-15-1

Cat. No.: VC8069428

Molecular Formula: C14H20ClN3

Molecular Weight: 265.78 g/mol

* For research use only. Not for human or veterinary use.

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride - 1353987-15-1

Specification

CAS No. 1353987-15-1
Molecular Formula C14H20ClN3
Molecular Weight 265.78 g/mol
IUPAC Name 2-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)11-17-8-4-3-7-14(17)10-16;/h1-2,5-6,14H,3-4,7-8,10-11,16H2;1H
Standard InChI Key XLXAHKSKQLIRIC-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl
Canonical SMILES C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 2-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves multi-step organic reactions, typically starting with the functionalization of piperidine or benzonitrile precursors. Key steps include:

  • Methylation: Analogous to methods described in patent WO2016139677A1 , dimethyl sulfate (DMS) is often employed as a methylating agent. For example, methylation of intermediates like 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (compound of formula-4) with DMS in the presence of a base yields N-methylated derivatives .

  • Nucleophilic Substitution: Reaction of chlorinated intermediates with (R)-piperidin-3-amine or its salts introduces the aminomethyl-piperidine moiety .

  • Salt Formation: Treatment with HCl sources (e.g., methanol-HCl or dry HCl gas) converts the free base into the hydrochloride salt .

Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₂₀ClN₃
Molecular Weight265.78 g/mol
SMILESCl.NCC1CCN(CC1)CC2=C(C#N)C=CC=C2
InChI KeySBEINVPPOGNGPP-UHFFFAOYSA-N

The crystalline structure of related compounds, such as 2-((4-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, has been confirmed via PXRD, showing characteristic peaks indicative of a stable lattice .

Physicochemical Properties

Solubility and Stability

  • Solubility: The hydrochloride salt enhances water solubility compared to the free base. Analogous compounds exhibit solubility in polar solvents like methanol, ethanol, and dichloromethane .

  • Stability: Stable under inert atmospheres at room temperature but sensitive to prolonged exposure to moisture or elevated temperatures .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations for nitrile (C≡N) groups appear near 2240 cm⁻¹, while N-H stretches from the aminomethyl group are observed around 3300 cm⁻¹ .

  • NMR: ¹H NMR spectra of analogs show signals for piperidine protons (δ 1.5–3.5 ppm), aromatic benzonitrile protons (δ 7.4–8.0 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear gloves and protective clothing
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in well-ventilated areas

Comparative Analysis with Structural Analogs

Positional Isomers

CompoundSubstitution PositionKey Differences
2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile HCl4-positionAltered pharmacokinetics due to steric effects
2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile HCl3-positionEnhanced receptor selectivity

Pharmacologically Active Analogs

  • Alogliptin Benzoate: Shares the 2-aminopiperidine core and is used clinically for type 2 diabetes .

  • Saxagliptin: Features a cyclopropyl-fused piperidine, highlighting the versatility of piperidine scaffolds in drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator